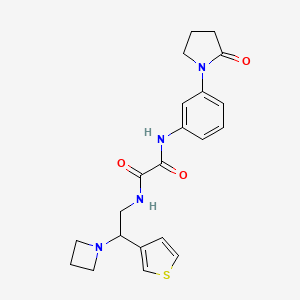

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical structure of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suggests its potential in the synthesis and biological evaluation of various pharmacologically active compounds. Research in this area focuses on the development of new compounds with improved therapeutic profiles and minimal side effects. For instance, the synthesis and pharmacological activity of azetidinones have been explored for their antidepressant and nootropic activities, demonstrating the therapeutic potential of such structures in central nervous system (CNS) disorders (Thomas et al., 2016).

Enantioselective Functionalization

The enantioselective functionalization of saturated aza-heterocycles, including azetidines, is of significant interest in drug discovery due to the prevalent use of these structures in bioactive compounds and therapeutic agents. Research in this area aims to develop methods for the enantioselective α-C–H coupling of amines, leading to the synthesis of α-arylated amines with high enantioselectivities and regioselectivity. This approach is crucial for the development of new drugs with enhanced efficacy and safety profiles (Jain et al., 2016).

Antimicrobial and Antifungal Activities

Compounds derived from azetidinones have been evaluated for their antimicrobial and antifungal activities. The development of new antimicrobial agents is critical in addressing the growing concern of antibiotic resistance. Studies in this area focus on synthesizing new derivatives and evaluating their efficacy against various bacterial and fungal strains. This research contributes to the identification of novel antimicrobial compounds that can be further developed into effective treatments for infectious diseases (Patel & Patel, 2017).

Antioxidant, Antimicrobial, and Antitubercular Activities

The synthesis of azetidinone analogues has also been explored for their potential antioxidant, antimicrobial, and antitubercular activities. These studies aim to develop compounds that can offer therapeutic benefits in treating diseases associated with oxidative stress, bacterial infections, and tuberculosis. The research findings in this area contribute to the discovery of new drugs with multifaceted therapeutic actions, offering potential treatments for various health conditions (Chandrashekaraiah et al., 2014).

Copper-Catalyzed Coupling Reaction

The copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides, involving azetidine and related structures, represents a significant advancement in the field of organic synthesis. This method enables the efficient and selective formation of C-N bonds, crucial for the development of various pharmaceuticals and bioactive molecules. Research in this domain focuses on optimizing reaction conditions to improve yield and selectivity, facilitating the synthesis of complex molecules for therapeutic applications (De, Yin, & Ma, 2017).

properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c26-19-6-2-10-25(19)17-5-1-4-16(12-17)23-21(28)20(27)22-13-18(24-8-3-9-24)15-7-11-29-14-15/h1,4-5,7,11-12,14,18H,2-3,6,8-10,13H2,(H,22,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUSSENNMOIOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2982239.png)

![(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982244.png)

![2-[(2-furylmethyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B2982245.png)

![methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2982247.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate](/img/structure/B2982248.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2982249.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)